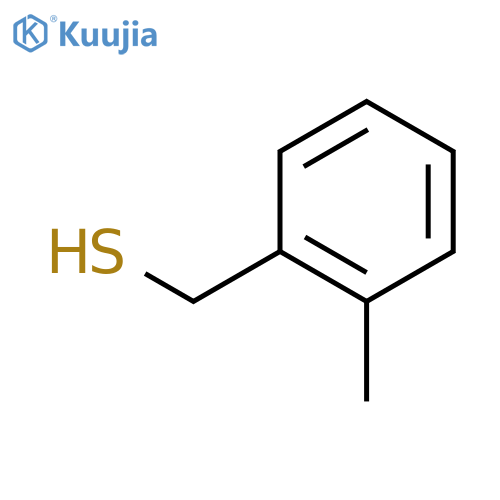Cas no 7341-24-4 ((2-methylphenyl)methanethiol)

(2-methylphenyl)methanethiol structure
商品名:(2-methylphenyl)methanethiol
(2-methylphenyl)methanethiol 化学的及び物理的性質
名前と識別子
-
- Benzenemethanethiol,2-methyl-
- (2-methylphenyl)methanethiol
- o-Methyl-alpha-toluenethiol
- 2-Methylbenzyl mercaptan
- 2-methylbenzylthiol
- o-methylbenzyl mercaptan
- o-tolylmethanethiol
- 2-Methylbenzylmercaptan
- SCHEMBL842314
- AS-58313
- NSC 148323
- NSC-148323
- PJUDFYDAJBQPEA-UHFFFAOYSA-N
- o-tolyl-methanethiol
- FT-0604641
- 7341-24-4
- NSC148323
- 2-Methylbenzenemethanethiol
- MFCD00022074
- DTXSID60302072
- AT13699
- AKOS000199988
- EN300-21106
- DB-055761
-
- MDL: MFCD00022074
- インチ: InChI=1S/C8H10S/c1-7-4-2-3-5-8(7)6-9/h2-5,9H,6H2,1H3
- InChIKey: PJUDFYDAJBQPEA-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=CC=C1CS
計算された属性
- せいみつぶんしりょう: 138.05000
- どういたいしつりょう: 138.05
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 80.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 1A^2
じっけんとくせい
- 密度みつど: 1.015
- ふってん: 56-58℃/5mm
- フラッシュポイント: 86.8°C
- 屈折率: 1.5720
- PSA: 38.80000
- LogP: 2.42480
- かんど: Air Sensitive
(2-methylphenyl)methanethiol セキュリティ情報
- 危険レベル:6.1
(2-methylphenyl)methanethiol 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
(2-methylphenyl)methanethiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-21106-0.5g |
(2-methylphenyl)methanethiol |
7341-24-4 | 95% | 0.5g |
$28.0 | 2023-09-16 | |
| Enamine | EN300-21106-1.0g |
(2-methylphenyl)methanethiol |
7341-24-4 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-21106-2.5g |
(2-methylphenyl)methanethiol |
7341-24-4 | 95% | 2.5g |
$45.0 | 2023-09-16 | |
| Enamine | EN300-21106-10.0g |
(2-methylphenyl)methanethiol |
7341-24-4 | 95% | 10.0g |
$98.0 | 2023-02-14 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD77188-5g |
2-Methylbenzylmercaptan |
7341-24-4 | 98% | 5g |
¥180.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD77188-25g |
2-Methylbenzylmercaptan |
7341-24-4 | 98% | 25g |
¥629.0 | 2024-04-18 | |
| Ambeed | A320979-100g |
2-Methylbenzylmercaptan |
7341-24-4 | 98% | 100g |
$413.0 | 2025-02-21 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15816-25g |
2-Methylbenzyl mercaptan, 97% |
7341-24-4 | 97% | 25g |
¥2335.00 | 2023-03-15 | |
| Key Organics Ltd | AS-58313-1MG |
(2-methylphenyl)methanethiol |
7341-24-4 | >97% | 1mg |
£37.00 | 2025-02-08 | |
| abcr | AB117827-25 g |
2-Methylbenzyl mercaptan, 97%; . |
7341-24-4 | 97% | 25 g |
€227.90 | 2023-07-20 |
(2-methylphenyl)methanethiol 関連文献
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
7341-24-4 ((2-methylphenyl)methanethiol) 関連製品
- 2388-68-3(1,2-benzenedimethanethiol)
- 10230-61-2(4,5-Bis(mercaptomethyl)-o-xylene)
- 21411-42-7(2,4,6-Trimethylbenzyl mercaptan (>90%))
- 14092-00-3(1-methyl-2-(methylsulfanyl)benzene)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量